6-Hydroxy Duloxetine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

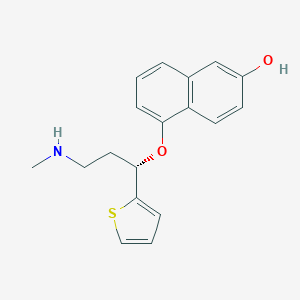

5-((S)-3-Methylamino-1-thiophen-2-yl-propoxy)-naphthalen-2-ol is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a naphthalen-2-ol core linked to a thiophene ring via a propoxy chain, which is further substituted with a methylamino group. The stereochemistry of the compound is denoted by the (S) configuration, indicating its specific three-dimensional arrangement.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-((S)-3-Methylamino-1-thiophen-2-yl-propoxy)-naphthalen-2-ol typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

Formation of the Propoxy Chain: The initial step involves the preparation of the propoxy chain, which can be achieved through the reaction of 3-bromopropanol with thiophene-2-carbaldehyde under basic conditions to form 3-(thiophen-2-yl)propoxy alcohol.

Introduction of the Methylamino Group: The next step involves the introduction of the methylamino group. This can be done by reacting the intermediate with methylamine in the presence of a suitable catalyst.

Coupling with Naphthalen-2-ol: The final step involves coupling the prepared intermediate with naphthalen-2-ol using a coupling agent such as DCC (dicyclohexylcarbodiimide) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

化学反応の分析

Types of Reactions

5-((S)-3-Methylamino-1-thiophen-2-yl-propoxy)-naphthalen-2-ol can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the nitro groups to amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines.

Substitution: Formation of alkylated thiophene derivatives.

科学的研究の応用

5-((S)-3-Methylamino-1-thiophen-2-yl-propoxy)-naphthalen-2-ol has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

Medicine: Explored for its pharmacological properties, including potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

作用機序

The mechanism of action of 5-((S)-3-Methylamino-1-thiophen-2-yl-propoxy)-naphthalen-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For instance, it could interact with neurotransmitter receptors in the brain, influencing signal transduction pathways and altering physiological responses.

類似化合物との比較

Similar Compounds

5-((S)-3-Methylamino-1-thiophen-2-yl-propoxy)-benzene-1-ol: Similar structure but with a benzene ring instead of a naphthalene ring.

5-((S)-3-Methylamino-1-thiophen-2-yl-propoxy)-pyridine-2-ol: Similar structure but with a pyridine ring instead of a naphthalene ring.

Uniqueness

The uniqueness of 5-((S)-3-Methylamino-1-thiophen-2-yl-propoxy)-naphthalen-2-ol lies in its specific structural arrangement, which imparts distinct physicochemical properties and biological activities

生物活性

6-Hydroxy Duloxetine is a metabolite of the antidepressant duloxetine, which is primarily used for the treatment of major depressive disorder (MDD) and generalized anxiety disorder (GAD). Understanding the biological activity of this compound is essential for elucidating its pharmacological effects and potential therapeutic applications. This article reviews the biological activity of this compound, including its pharmacodynamics, metabolic pathways, and implications in clinical settings.

Overview of Duloxetine and Its Metabolites

Duloxetine is a serotonin-norepinephrine reuptake inhibitor (SNRI) that demonstrates significant efficacy in treating depression and anxiety disorders. It has a balanced affinity for serotonin (5-HT) and norepinephrine (NE) reuptake transporters, with Ki values of 0.8 nM for NE and 7.5 nM for 5-HT, indicating its potency as an inhibitor compared to other SNRIs like venlafaxine . The metabolism of duloxetine involves cytochrome P450 enzymes, primarily CYP1A2 and CYP2D6, leading to various metabolites, including this compound .

Metabolic Pathways

The metabolic pathways leading to the formation of this compound involve hydroxylation reactions facilitated by CYP450 enzymes. Studies have identified various metabolites resulting from duloxetine metabolism, with specific emphasis on their biological activities:

| Metabolite | Formation Pathway | Biological Activity |

|---|---|---|

| This compound | Hydroxylation via CYP1A2/CYP2D6 | Potential reuptake inhibition; neuroprotective effects |

| Other Metabolites | Various CYP450-mediated pathways | Varying degrees of receptor binding and activity |

Case Studies and Clinical Implications

Several clinical studies have explored duloxetine's efficacy in treating depression and anxiety disorders, indirectly providing insights into the potential role of its metabolites:

- Efficacy in Depression : In a study comparing duloxetine with escitalopram, duloxetine demonstrated significant improvements in HAM-D scores at both 60 mg/day and 120 mg/day doses . Although specific data on this compound is scarce, such findings suggest that its metabolites could contribute to the overall therapeutic effects observed with duloxetine.

- Adverse Effects : The adverse effects associated with duloxetine treatment include nausea, dry mouth, and dizziness. Understanding how these effects relate to specific metabolites like this compound can inform clinicians about potential side effects .

Research Findings

Recent studies have focused on the genotoxicity and oxidative stress responses associated with duloxetine administration. One study found that high doses of duloxetine led to significant DNA damage in mouse brain and liver cells . This raises questions about whether similar effects are observed with its metabolites, including this compound.

特性

IUPAC Name |

5-[(1S)-3-(methylamino)-1-thiophen-2-ylpropoxy]naphthalen-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2S/c1-19-10-9-17(18-6-3-11-22-18)21-16-5-2-4-13-12-14(20)7-8-15(13)16/h2-8,11-12,17,19-20H,9-10H2,1H3/t17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEIFDHLVPBJTIV-KRWDZBQOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC(C1=CC=CS1)OC2=CC=CC3=C2C=CC(=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNCC[C@@H](C1=CC=CS1)OC2=CC=CC3=C2C=CC(=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。